2-ethyl-3-methyl-4-nitro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-3-methyl-4-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O2/c1-3-8-7(2)11-9(12-8)5-4-6-10(11)13(14)15/h4-6,12H,3H2,1-2H3 |
InChI Key |
HRCQHTRRZMRBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
**synthetic Methodologies for 2 Ethyl 3 Methyl 4 Nitro 1h Indole and Its Derivatives**
Retrosynthetic Analysis of 2-ethyl-3-methyl-4-nitro-1H-indole
A retrosynthetic analysis of this compound suggests several potential disconnections. A primary and logical approach involves the disconnection of the pyrrole (B145914) ring from the benzene (B151609) scaffold, a common strategy in indole (B1671886) synthesis.
One of the most prominent methods for indole synthesis is the Fischer indole synthesis . Applying this retrosynthetically to the target molecule would involve the disconnection of the N1-C2 and C3-C3a bonds. This leads to a key intermediate, the corresponding arylhydrazone, which in turn can be disconnected into (2-methyl-3-nitrophenyl)hydrazine and pentan-3-one. The unsymmetrical nature of the ketone is not an issue in this case as it is symmetrical with respect to the carbonyl group, thus avoiding issues of regioselectivity in the initial condensation.
An alternative disconnection can be envisioned through a Reissert-type synthesis . This pathway involves the formation of the C2-C3 bond late in the synthesis. The key precursor would be an o-nitrotoluene derivative, which undergoes condensation and subsequent reductive cyclization. For the target molecule, this would imply starting with a suitably substituted 2-methyl-3-nitroaniline derivative.
Considering these possibilities, the Fischer indole synthesis presents a direct and convergent approach, provided the required (2-methyl-3-nitrophenyl)hydrazine is accessible. The Reissert approach, while also viable, might involve more steps to install the C2 and C3 substituents.
Established Routes for the Construction of the 4-Nitroindole (B16737) Framework
The synthesis of 4-nitroindoles is a non-trivial task due to the challenges associated with the direct nitration of the indole ring and the need for specifically substituted precursors.
Direct nitration of the indole nucleus typically leads to a mixture of products, with a strong preference for substitution at the 3-position due to the high electron density at this carbon. Nitration under strongly acidic conditions, such as with nitric and sulfuric acids, can lead to protonation at the C3 position. This deactivates the pyrrole ring towards further electrophilic attack and can result in nitration on the benzene ring, often at the 5-position bhu.ac.in.
To circumvent these issues, non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate have been employed. However, these methods still predominantly yield 3-nitroindoles bhu.ac.in. When the 3-position is blocked, nitration can occur at other positions, but the regioselectivity can be poor, leading to mixtures of isomers that are difficult to separate. Polynitration is also a common side reaction, further complicating the synthesis umn.edu. Therefore, for the synthesis of a specifically substituted 4-nitroindole, direct nitration is generally not a feasible strategy.
Given the limitations of direct nitration, the most effective strategies for the synthesis of 4-nitroindoles involve constructing the indole ring with the nitro group already in place on the starting benzene derivative.
Another approach involves the use of o-fluoronitrobenzenes, which can undergo acid-catalyzed intramolecular electrophilic cyclization to yield 2,3-unsubstituted nitro-containing indoles researchgate.net. While effective for the parent nitroindoles, the introduction of substituents at the 2- and 3-positions would require further modification of the synthetic strategy.
The Mąkosza reaction provides a single-step method to prepare 4-nitroindoles from the reaction of m-nitroaniline with enolizable ketones in the presence of a strong base like potassium tert-butoxide. This reaction proceeds via an oxidative nucleophilic substitution of hydrogen and shows high selectivity for the formation of 4-nitroindoles researchgate.net.
For the targeted synthesis of this compound, a strategy that builds upon a pre-functionalized 4-nitro-bearing benzene ring is the most promising.
Targeted Synthesis of this compound
A targeted synthesis for this compound can be proposed based on the well-established Fischer indole synthesis, which is a robust method for preparing 2,3-disubstituted indoles byjus.comwikipedia.orgscienceinfo.compharmaguideline.com.
The proposed synthetic route would commence with the preparation of the requisite hydrazine (B178648), (2-methyl-3-nitrophenyl)hydrazine. This can be synthesized from 2-methyl-3-nitroaniline via diazotization followed by reduction of the resulting diazonium salt.
The key bond-forming step is the condensation of (2-methyl-3-nitrophenyl)hydrazine with pentan-3-one under acidic conditions. This reaction forms the corresponding hydrazone intermediate, which, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid), undergoes a byjus.combyjus.com-sigmatropic rearrangement to yield the target indole, this compound byjus.comwikipedia.orgscienceinfo.com.
The mechanism of the Fischer indole synthesis is a well-studied pathway involving several key steps byjus.comwikipedia.orgscienceinfo.com:
Hydrazone Formation : The reaction initiates with the acid-catalyzed condensation of the arylhydrazine and the ketone (pentan-3-one) to form the corresponding arylhydrazone.
Tautomerization : The hydrazone then tautomerizes to its enamine form.
byjus.combyjus.com-Sigmatropic Rearrangement : The protonated enamine undergoes a concerted byjus.combyjus.com-sigmatropic rearrangement (a type of electrocyclic reaction), which results in the cleavage of the N-N bond and the formation of a new C-C bond, leading to a di-imine intermediate.
Rearomatization : The di-imine intermediate undergoes rearomatization of the benzene ring.
Cyclization and Elimination : An intramolecular nucleophilic attack of the amine onto one of the imine carbons forms a five-membered ring intermediate (an aminal). This is followed by the acid-catalyzed elimination of ammonia to generate the aromatic indole ring.
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product wikipedia.org.
The regioselectivity of the Fischer indole synthesis is primarily determined by the structure of the starting ketone. When an unsymmetrical ketone is used, a mixture of two regioisomeric indoles can be formed, depending on which α-carbon of the ketone participates in the cyclization byjus.com. However, for the synthesis of this compound, the use of the symmetrical ketone, pentan-3-one, circumvents this issue of regioselectivity, as both α-carbons are equivalent. This ensures the formation of a single indole product with an ethyl group at the 2-position and a methyl group at the 3-position is not possible. To obtain the desired 2-ethyl-3-methyl substitution pattern, an unsymmetrical ketone such as 2-pentanone would be required. In this case, the regioselectivity of the enamine formation and subsequent cyclization would need to be controlled. Generally, the reaction proceeds through the more stable, more substituted enamine, which would lead to the formation of 2,3-dimethylindole from 2-butanone. However, the steric and electronic effects of the substituents on both the hydrazine and the ketone, as well as the reaction conditions (e.g., acidity of the medium), can influence the regiochemical outcome byjus.com.
For the formation of 2,3-disubstituted indoles, palladium-catalyzed annulation of internal alkynes with 2-iodoanilines provides a highly regioselective route. The reaction typically places the aryl group of the aniline on the less sterically hindered end of the alkyne triple bond acs.org. While this method offers excellent control, it would require a different set of starting materials for the synthesis of the target molecule.
Other methods for the regioselective synthesis of 2,3-disubstituted indoles include strategies starting from isatins, which allow for a stepwise and regiospecific introduction of different substituents at the 2- and 3-positions researchgate.netrsc.org. A Brønsted acid-mediated strategy from α-hydroxyketones and o-aminoaryl ketones has also been developed for the regioselective synthesis of 2,3-disubstituted indoles nih.gov.
In the context of the proposed Fischer indole synthesis for this compound, the use of pentan-3-one as the ketone component would lead to 2,3-diethyl-4-nitro-1H-indole. To achieve the desired 2-ethyl-3-methyl substitution, butan-2-one would be the appropriate ketone. The regioselectivity of the cyclization of the (2-methyl-3-nitrophenyl)hydrazone of butan-2-one would then determine the final product. The reaction can proceed via two different enamine intermediates, potentially leading to a mixture of 2,3-dimethyl-4-nitro-1H-indole and 2-ethyl-4-nitro-1H-indole. Achieving high regioselectivity for the desired 2-ethyl-3-methyl isomer would likely depend on careful optimization of the reaction conditions.
Innovative and Sustainable Approaches to this compound Synthesis
Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods for the construction of complex molecules. The synthesis of this compound can benefit from a range of innovative catalytic strategies and the application of green chemistry principles.
The construction of the indole nucleus of this compound can be envisioned through various catalytic methods that offer advantages in terms of efficiency and selectivity. While direct synthesis of this specific molecule might not be extensively reported, analogous transformations provide a roadmap for its potential synthesis.
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds. For the synthesis of the target indole, a plausible strategy would involve the C-H activation of a suitably substituted aniline derivative followed by annulation with an alkyne. For instance, a 2-amino-3-nitrotoluene derivative could potentially undergo directed C-H activation at the position ortho to the amino group, followed by coupling with 2-butyne to construct the desired indole core.
Metal-Catalyzed Synthesis: Various transition metals, including palladium, rhodium, and copper, are widely used in indole synthesis. A palladium-catalyzed intramolecular oxidative coupling of an appropriately substituted N-aryl enamine could be a viable route. unina.it For example, an enamine derived from 3-nitroaniline and 3-pentanone could undergo cyclization to form the 2-ethyl-3-methylindole scaffold, with the nitro group already in place. Microwave-assisted palladium-catalyzed heterocyclization is known to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and high regioselectivity. unina.it
Organocatalytic Synthesis: Organocatalysis offers a metal-free alternative for the synthesis of chiral and achiral indoles. Chiral phosphoric acids, for instance, have been employed in domino Friedel-Crafts/nitro-Michael reactions between 4-substituted indoles and nitroethene to construct fused indole systems. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of organocatalysts to mediate reactions involving nitro-functionalized indoles.
Photoredox and Electrochemistry: Photoredox catalysis and electrochemistry represent emerging sustainable methods for organic synthesis. These techniques can generate reactive intermediates under mild conditions, often avoiding the use of harsh reagents. The synthesis of indoles from o-nitrostyrenes can be achieved through deoxygenation of the nitro group by trivalent phosphorus, a transformation that could potentially be adapted to a photoredox or electrochemical process. acs.org
A summary of potential catalytic approaches is presented in the table below.
| Catalytic Strategy | Plausible Reactants | Key Features |
| C-H Activation | 2-amino-3-nitrotoluene derivative and 2-butyne | Direct functionalization of C-H bonds, high atom economy. |
| Metal-Catalyzed | Enamine from 3-nitroaniline and 3-pentanone | High efficiency and regioselectivity, often with broad substrate scope. |
| Organocatalytic | Suitably substituted anilines and carbonyl compounds | Metal-free, potential for asymmetric synthesis. |
| Photoredox/Electrochemistry | o-nitrostyrene analogue | Mild reaction conditions, sustainable energy sources. |
The application of green chemistry principles is crucial for developing sustainable synthetic routes. yale.eduacs.org For the synthesis of nitro-substituted indoles, several principles are particularly relevant:
Prevention of Waste: Designing synthetic pathways that generate minimal waste is a primary goal. This can be achieved through atom-economical reactions like cycloadditions and C-H functionalization.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of a synthesis.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. yale.eduacs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation, contributes to a greener process. unina.it
A notable example of a greener approach to the synthesis of 3-nitroindoles involves an electrophilic substitution reaction of indole with ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions. This method avoids the use of hazardous nitric acid. nih.gov Similarly, an iron-catalyzed cascade synthesis of pyrroles from nitroarenes using formic acid or molecular hydrogen as a green reductant highlights the potential for sustainable transformations of nitroaromatics. nih.gov
Post-Synthetic Functionalization of this compound
Once the this compound core is synthesized, further diversification can be achieved through functionalization at various positions.
The indole nitrogen (N-H) is a common site for modification, which can significantly alter the compound's properties.
N-Alkylation: The N-alkylation of indoles is a well-established transformation. A variety of alkylating agents can be used in the presence of a base. For 2,3-disubstituted indoles, regioselective N-alkylation can be achieved using indium(III) catalysts in different solvents. acs.org For instance, the reaction of a 2,3-dialkylindole with a p-quinone methide in the presence of In(OTf)₃ in THF can lead to the N-alkylated product in high yield. acs.org An iron-catalyzed N-alkylation of indolines with alcohols via a borrowing-hydrogen methodology, followed by oxidation, provides a sustainable route to N-alkylated indoles. nih.gov A patent describes the N-alkylation of various indole derivatives, including those with nitro substituents, using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
N-Acylation: N-acylation introduces a carbonyl group on the indole nitrogen, which can serve as a protecting group or a point for further functionalization. A mild and chemoselective method for the N-acylation of indoles utilizes thioesters as the acyl source in the presence of a base like cesium carbonate. nih.gov This method is tolerant of various functional groups and can provide N-acylated indoles in good to excellent yields. nih.gov
The following table summarizes representative conditions for N-functionalization of indole derivatives.
| Reaction | Reagents and Conditions | Product Type | Yield |
| N-Alkylation | Alkyl halide, In(OTf)₃, THF | N-Alkyl indole | High |
| N-Alkylation | Alcohol, Tricarbonyl(cyclopentadienone) iron complex, TFE | N-Alkyl indole | High |
| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | N-Acyl indole | 93-96% |
The nitro group is a versatile functional group that can be transformed into various other functionalities, significantly impacting the reactivity of the indole ring.
Reduction of the Nitro Group: The reduction of the nitro group to an amino group is a fundamental transformation. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl), or transfer hydrogenation (e.g., ammonium formate, Pd/C). The resulting 4-aminoindole (B1269813) derivative is a valuable intermediate for the synthesis of more complex molecules. A review on indole synthesis from nitroarenes highlights various classical and modern reductive methods. rsc.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
The reactivity of 3-nitroindoles with electron-rich species has been reviewed, showcasing the electron-withdrawing nature of the nitro group which makes the indole core susceptible to nucleophilic attack. rsc.org This altered reactivity can be exploited for further functionalization.
The 2-ethyl and 3-methyl groups on the indole ring can also be sites for further chemical modification, although this is often more challenging than functionalization of the indole core itself.
Functionalization of the 3-Methyl Group: The 3-methyl group of indoles can be functionalized through various methods. For example, a metal-free, Cs₂CO₃/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols proceeds via a hydrogen autotransfer-type reaction. chemrxiv.orgnih.gov While this method is for the C3-alkylation of the indole core, similar radical-based or oxidative strategies could potentially be adapted for the functionalization of the 3-methyl group.
Functionalization of the 2-Ethyl Group: The functionalization of the 2-ethyl group would likely require more specific strategies, possibly involving radical halogenation followed by nucleophilic substitution, or directed C-H activation. Iridium-catalyzed borylation has been used for the functionalization of 2-substituted indoles at the 7-position, demonstrating the potential for metal-catalyzed C-H functionalization on the indole ring, which could potentially be extended to the alkyl substituents under specific conditions. msu.edu
**chemical Reactivity and Transformational Chemistry of 2 Ethyl 3 Methyl 4 Nitro 1h Indole**
Influence of the 4-Nitro Group on the Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Core
The indole ring is inherently an electron-rich aromatic system, making it prone to electrophilic substitution, typically at the C3-position. However, the introduction of a nitro group (-NO2), a potent electron-withdrawing group, at the C4-position drastically alters this reactivity profile. The nitro group deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack through its strong -M (mesomeric) and -I (inductive) effects. This deactivation makes electrophilic substitution reactions significantly more difficult compared to unsubstituted indoles.
Conversely, the electron-withdrawing nature of the 4-nitro group enhances the electrophilicity of the indole ring, making it more susceptible to nucleophilic attack. numberanalytics.comlibretexts.orgnih.gov This is particularly true for positions ortho and para to the nitro group. While the C3-position is already substituted in 2-ethyl-3-methyl-4-nitro-1H-indole, the presence of the nitro group can activate other positions, such as the C5 and C7 positions, towards nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. libretexts.orgwikipedia.org The nitro group can stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during nucleophilic attack through resonance, thereby lowering the activation energy of the reaction. numberanalytics.comwikipedia.org
Reduction Chemistry of the Nitro Moiety in this compound
The reduction of the nitro group is one of the most important transformations of nitroindoles, providing a gateway to a variety of amino-substituted indoles, which are valuable precursors in medicinal chemistry and materials science. epa.gov
The reduction of aromatic nitro compounds can proceed through various pathways to yield different products depending on the reducing agent and reaction conditions. numberanalytics.commasterorganicchemistry.com The complete reduction of the nitro group in this compound would lead to the formation of 4-amino-2-ethyl-3-methyl-1H-indole.
Common methods for the reduction of nitroarenes that can be applied to this compound include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com These methods are generally efficient and produce the corresponding amine in high yield.
Metal-Acid Systems: A classic method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com For instance, SnCl2 in ethanol (B145695) offers a pH-neutral alternative. masterorganicchemistry.com
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. This can be a milder alternative to using hydrogen gas.
Other Reducing Agents: A variety of other reagents can effect the reduction of nitro groups, including sodium dithionite (B78146) (Na2S2O4), and indium in the presence of ammonium chloride. epa.gov The use of indium allows for the in-situ generation of unstable aminoindoles which can then be "capped" as stable amides or carbamates in a one-pot procedure. epa.gov
The selectivity of the reduction is crucial, especially if other reducible functional groups are present in the molecule. However, for this compound, the primary focus is the selective reduction of the nitro group without affecting the indole ring system.
A summary of potential reduction products is presented in the table below.
| Starting Material | Product |
| This compound | 4-amino-2-ethyl-3-methyl-1H-indole |
| This compound | 2-ethyl-3-methyl-4-nitroso-1H-indole |
| This compound | N-(2-ethyl-3-methyl-1H-indol-4-yl)hydroxylamine |
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted mechanism, known as the Haber-Bosch pathway, involves the stepwise reduction of the nitro group. google.com
The process can be visualized as follows:
Nitro to Nitroso: The nitro group (-NO2) is first reduced to a nitroso group (-N=O). This is a two-electron reduction.
Nitroso to Hydroxylamine (B1172632): The nitroso group is then further reduced to a hydroxylamine group (-NHOH). This is also a two-electron reduction.
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine (-NH2). This final step is another two-electron reduction.
R-NO₂ → R-N=O → R-NHOH → R-NH₂
The intermediates in this pathway, the nitroso and hydroxylamine derivatives, are often reactive and can sometimes be isolated under carefully controlled conditions. nih.gov The hydroxylamine intermediate, in particular, can be prone to accumulation as its reduction can be the rate-limiting step. google.com A parallel pathway involving the condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy, azo, and hydrazo compounds, though these are typically minor byproducts in reductions aimed at producing the primary amine. google.com
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitroindole Scaffold (if applicable)
As mentioned in section 3.1, the presence of the 4-nitro group activates the indole ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.com For an SNAr reaction to occur on the benzene ring of this compound, a good leaving group, such as a halide, would need to be present at a position activated by the nitro group (i.e., ortho or para).
Assuming a hypothetical derivative, such as 5-chloro-2-ethyl-3-methyl-4-nitro-1H-indole, the chlorine atom would be susceptible to displacement by a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com The negative charge is delocalized onto the nitro group.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. Generally, more electronegative leaving groups lead to faster reactions. wikipedia.org The activating effect of the nitro group is crucial for the stabilization of the intermediate and is most effective when it is positioned ortho or para to the site of substitution. libretexts.org
Cycloaddition Reactions Involving the Indole Ring System of this compound
The indole ring can participate in cycloaddition reactions, although its aromaticity often makes it less reactive than simple alkenes. The presence of the electron-withdrawing nitro group in this compound can influence its behavior in such reactions.
Indoles substituted with electron-withdrawing groups are known to undergo [4+2] cycloadditions (Diels-Alder reactions) and 1,3-dipolar cycloadditions. researchgate.net In these reactions, the indole can act as the diene or the dienophile (or dipolarophile). The electron-deficient nature of the 4-nitroindole (B16737) system might favor its reaction with electron-rich dienes or dipoles.
For instance, 3-nitroindoles have been shown to participate in dearomative [10+2] cycloadditions with 2-alkylidene-1-indanones. rsc.org While this specific example involves a 3-nitroindole, it demonstrates the potential for cycloaddition reactions with nitro-substituted indoles. The reaction of this compound in a [4+2] cycloaddition would likely involve the 2,3-double bond acting as part of the diene system or as the dienophile. The specific outcome would depend on the reaction partner and conditions.
A domino Friedel–Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, catalyzed by a chiral phosphoric acid, has been reported to yield tricyclic ring-fused indoles. nih.gov This highlights the potential for complex cascade reactions initiated by the reactivity of the indole nucleus, which is modulated by substituents.
Rearrangement Reactions and Tautomerism Studies of this compound
Tautomerism is the interconversion of constitutional isomers, usually involving the migration of a proton. wikipedia.org For this compound, several tautomeric forms are theoretically possible.
Indolenine Tautomer: A proton shift from the N1 position to the C3 position would result in the corresponding 3H-indole (indolenine) tautomer. However, given that the C3 position is already substituted with a methyl group, this specific tautomerization is blocked.
Aci-nitro Tautomerism: The nitro group itself can exhibit tautomerism. In the presence of an alpha-hydrogen, a nitro group can exist in equilibrium with its aci-nitro or nitronic acid form. wikipedia.orgyoutube.com For this compound, this would involve a proton shift from an adjacent carbon to one of the oxygen atoms of the nitro group. However, the nitro group is attached to the aromatic ring, which lacks an alpha-hydrogen, making this type of tautomerism unlikely for the parent structure itself. It could become relevant in intermediates of certain reactions.
Annular Tautomerism: This type of tautomerism involves the migration of a proton between two or more positions on a heterocyclic ring. wikipedia.orgyoutube.com In the case of this compound, the primary tautomeric equilibrium is between the 1H-indole form and potentially other tautomers if reaction conditions promote proton migration.
Rearrangement reactions of the this compound scaffold itself are not widely reported. However, rearrangement of intermediates formed during reactions is a possibility. For example, the discovery of a [4+1]-spirocyclization of nitroalkenes with indoles, which was complicated by the formation of inert 3-(2-nitroethyl)-1H-indole byproducts, led to the development of a method to transform these byproducts into the desired acetonitrile (B52724) target molecules, a process that involves rearrangement. nih.gov While not directly involving the title compound, this illustrates the types of rearrangements that can occur in related indole systems.
This compound as a Versatile Synthetic Intermediate
The this compound molecule is a functionalized platform amenable to a variety of chemical modifications. The indole nucleus itself is an electron-rich aromatic system, prone to electrophilic substitution, particularly at the C3 position if it were unsubstituted. mdpi.com However, in this case, the C3 position is blocked by a methyl group. The key reactive sites are therefore the N-H of the indole, the benzene portion of the ring system, and the nitro group itself. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution under certain conditions. More significantly, the nitro group can be chemically reduced to an amino group, which opens up a vast array of subsequent functionalization reactions.
The strategic placement of the nitro group on the indole scaffold makes this compound a valuable starting material for the construction of more elaborate, fused heterocyclic systems. A primary route for this involves the chemical modification of the nitro group.
Reduction and Subsequent Cyclization:
The reduction of the 4-nitro group to a 4-amino group is a pivotal transformation. This can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron powder in acidic medium. The resulting 4-amino-2-ethyl-3-methyl-1H-indole is a versatile intermediate. The amino group, being a potent nucleophile and a directing group for electrophilic substitution, can participate in cyclization reactions to form polycyclic indole derivatives.
For instance, the 4-aminoindole (B1269813) can be used to synthesize pyrroloindole structures, which are core motifs in various biologically active natural products like the duocarmycin family of antibiotics. science.org.ge While many syntheses focus on annulating a pyrrole (B145914) ring starting from the C2 and C3 positions, the presence of the 4-amino group allows for the construction of fused rings on the benzene portion of the indole.
A notable reaction for building a new pyrrole ring is the Barton-Zard reaction, which typically involves the reaction of a nitroalkene with an α-isocyanide. wikipedia.org A fascinating variant of this reaction has been observed with 3-nitroindoles, which, upon reaction with ethyl isocyanoacetate, can lead to the formation of a pyrrolo[2,3-b]indole (B14758588) system in an "abnormal" reaction pathway. rsc.org While this compound has a 4-nitro group, its derivatives could potentially undergo analogous cyclizations. For example, the 4-amino derivative could be diazotized and converted into other functional groups that could then participate in intramolecular cyclizations to build rings fused at the 4- and 5-positions.
| Reaction Type | Reagents | Intermediate Product | Final Heterocyclic System |
| Reduction | Fe / NH₄Cl, EtOH/H₂O | 4-amino-2-ethyl-3-methyl-1H-indole | - |
| Pictet-Spengler Reaction | Aldehyde/Ketone, Acid | Tetrahydro-γ-carboline derivative | Fused Indole-Isoquinoline System |
| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound | N-(indol-4-yl)pyrrole derivative | Fused Pyrroloindole System |
This table presents hypothetical reaction pathways for the derivatization of this compound based on established indole chemistry.
Detailed Research Findings:
Research on the synthesis of complex indoles has established numerous pathways for ring annulation. For example, palladium-catalyzed reactions are widely used for intramolecular cyclizations to form new rings. researchgate.net A strategy starting from a functionalized indole, such as an amino-indole derived from our target compound, could involve coupling with a suitable partner followed by a palladium-catalyzed intramolecular cyclization to yield a complex polycyclic aromatic system. The synthesis of indolo[2,3-a]pyrrolo[3,4-c]carbazoles through methods like the double Fischer indolization demonstrates the potential to build highly complex structures from simpler indole precursors.
The concept of using rigid, functionalized organic molecules as building blocks, or scaffolds, for creating extended, porous structures like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is a frontier in materials science. acs.org Indole derivatives are attractive candidates for such applications due to their inherent rigidity, planarity, and the potential for functionalization at multiple sites. nih.govmdpi.comnih.gov
While the direct use of this compound as a linker might be limited, it serves as an excellent precursor to a bifunctional or multifunctional scaffold. To act as a linker in a framework, a molecule typically needs at least two points of connection, such as carboxylates, pyridyls, or amines, that can coordinate to metal nodes (in MOFs) or form covalent bonds with other linkers (in COFs).
A hypothetical pathway to convert this compound into a suitable linker for a framework is shown below:
Reduction of the Nitro Group: As previously discussed, reduction yields 4-amino-2-ethyl-3-methyl-1H-indole.
Functionalization at a Second Site: A second functional group must be introduced. This could be achieved through various methods, for example, a Vilsmeier-Haack reaction to introduce a formyl group at a reactive position on the indole, which can then be oxidized to a carboxylic acid. Alternatively, palladium-catalyzed cross-coupling reactions could be used to attach a functional group, such as a boronic acid or a pyridine (B92270) ring, to the indole scaffold, possibly after halogenation at a specific position.
| Framework Type | Required Linker Functionality | Potential Modification of Scaffold | Resulting Framework Structure |
| Metal-Organic Framework (MOF) | Dicarboxylic acid, Dipyridine | Oxidation of alkyl groups or introduction of carboxylates via cross-coupling | 3D porous network with metal nodes and indole linkers |
| Covalent-Organic Framework (COF) | Diamine, Dialdehyde | Introduction of a second amino or an aldehyde group | 2D or 3D porous covalent network |
This table illustrates the potential modifications to the this compound scaffold to render it suitable for framework construction.
Detailed Research Findings:
The principle of using substituted building blocks to tune the properties of organic frameworks is well-established. acs.orgscilit.com The specific geometry and functionality of the linker molecule dictate the topology, pore size, and chemical properties of the final framework. The indole nucleus, being a planar and electron-rich system, can impart specific electronic or host-guest properties to the framework. For instance, the selective C3-formylation of indole has been achieved using a MOF as a catalyst, highlighting the interaction between indoles and framework materials. rsc.org By incorporating the indole moiety directly into the framework's structure, novel materials with tailored properties for applications in gas storage, separation, or catalysis could be designed. The 2-ethyl and 3-methyl groups on the scaffold would provide steric bulk, potentially influencing the packing of the framework and creating specific pore environments.
**advanced Spectroscopic and Structural Elucidation of 2 Ethyl 3 Methyl 4 Nitro 1h Indole**
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
No published studies containing ¹H or ¹³C NMR data for 2-ethyl-3-methyl-4-nitro-1H-indole were found.
Information regarding 2D NMR analysis (COSY, HMQC, HMBC, NOESY) for establishing the precise connectivity and spatial relationships of the atoms within this compound is not available in the scientific literature.
There are no available research articles or data on the solid-state NMR analysis of this compound.
Single-Crystal X-ray Diffraction Analysis of this compound
A search for crystallographic information failed to locate any single-crystal X-ray diffraction studies for this compound.
Without X-ray diffraction data, the crystal packing arrangement and the nature of intermolecular interactions (such as hydrogen bonding or π-stacking) for this compound remain undetermined.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Structural Insights
No experimental FTIR or Raman spectra for this compound have been reported. Such data would typically be used to identify characteristic vibrational modes of its functional groups (N-H, C-H, NO₂, C=C).
Band Assignments Correlated with Electronic Structure
The electronic structure of this compound is dominated by the conjugated π-system of the indole (B1671886) ring, which is significantly perturbed by the 4-nitro substituent. The nitro group, being a powerful electron-withdrawing group, extends the conjugation and lowers the energy of the molecular orbitals. This interaction is fundamental to the molecule's spectroscopic properties.
The primary electronic transitions expected to give rise to absorption bands in its UV-Visible spectrum are π→π* and n→π* transitions. libretexts.orgyoutube.com
π→π Transitions:* These are high-intensity transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In this molecule, the chromophore responsible for this transition is the entire 4-nitroindole (B16737) system. The presence of the conjugated nitro group is expected to shift this absorption to significantly longer wavelengths compared to the unsubstituted indole core.
n→π Transitions:* These transitions involve promoting a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. youtube.comyoutube.com These transitions are typically much lower in intensity than π→π* transitions and may be obscured by the more intense absorption bands. youtube.com
While specific experimental band assignments for this compound are not available in the reviewed literature, the correlation between the electronic structure and expected spectral features can be confidently predicted based on these principles.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula and elucidating the structure through fragmentation analysis. The molecular formula for this compound is C₁₁H₁₂N₂O₂, with an exact mass of 204.0899. In mass spectrometry, it would typically be observed as the protonated molecule, [M+H]⁺, with a calculated m/z of 205.0977.
The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) is predicted to follow several key pathways, guided by the stability of the resulting fragments. chemguide.co.uk These pathways are characteristic of nitroaromatic compounds and substituted indoles. tsijournals.comyoutube.com
Loss of Nitro Group Fragments: The most characteristic fragmentation for nitroaromatic compounds involves the loss of nitrogen oxides. youtube.com This would lead to prominent peaks corresponding to the loss of a nitro radical (•NO₂, 46 Da) and/or a nitroso radical (•NO, 30 Da).
Alpha-Cleavage of Alkyl Substituents: The bond adjacent to the indole ring is susceptible to cleavage (alpha-cleavage). For the 2-ethyl group, the loss of a methyl radical (•CH₃, 15 Da) is a highly probable fragmentation pathway. This cleavage results in a stable secondary cation resonance-stabilized by the indole ring.
Indole Ring Fission: While less common than the loss of substituents, fragmentation of the heterocyclic ring system itself can also occur, leading to more complex fragment ions.
A summary of the primary predicted fragments is provided in the table below.
| Predicted Fragment (m/z) | Lost Neutral Fragment | Formula of Fragment | Proposed Fragmentation Pathway |
| 205.0977 | - | [C₁₁H₁₃N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 190.0736 | CH₃ | [C₁₀H₁₀N₂O₂]⁺ | Alpha-cleavage of the ethyl group |
| 175.0898 | NO | [C₁₁H₁₃N₂O]⁺ | Loss of nitroso radical from the molecular ion |
| 159.0922 | NO₂ | [C₁₁H₁₃N]⁺ | Loss of nitro radical from the molecular ion |
This table is predictive and based on established fragmentation principles.
Electronic Spectroscopy (UV-Vis) for Understanding Chromophoric Properties and Electronic Transitions
Electronic spectroscopy provides insight into the chromophoric nature of a molecule, which arises from the electronic transitions between molecular orbitals. libretexts.org For this compound, the principal chromophore is the 4-nitroindole moiety. The indole ring itself absorbs UV radiation, but the conjugation with the 4-nitro group creates a new, extended π-system that absorbs light at longer wavelengths. libretexts.org This effect is known as a bathochromic or red shift.
The presence of the nitro group, a strong auxochrome, attached to the indole chromophore is expected to result in a yellow color, a characteristic of many nitroaromatic compounds. lookchem.comorgsyn.org This is because the absorption tail extends into the visible region of the electromagnetic spectrum. For comparison, the related compound 4-nitrophenol (B140041) shows a strong absorption maximum (λ_max) between 317 nm and 400 nm, depending on the solvent and pH. researchgate.netresearchgate.net It is therefore anticipated that this compound will exhibit strong absorption in the UVA range (>300 nm).
The primary electronic transitions responsible for the UV-Vis absorption are summarized in the table below.
| Type of Transition | Orbitals Involved | Part of Molecule | Expected Intensity |
| π → π | π bonding → π antibonding | Conjugated 4-nitroindole system | High |
| n → π | n non-bonding → π antibonding | Nitro group (N=O) | Low |
This table outlines the expected transitions based on molecular structure and spectroscopic theory.
**computational and Theoretical Investigations of 2 Ethyl 3 Methyl 4 Nitro 1h Indole**
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to exploring the electronic environment of 2-ethyl-3-methyl-4-nitro-1H-indole. Methods such as Density Functional Theory (DFT) and semi-empirical calculations are used to model its structure and predict properties like redox potentials. rsc.org The presence of an electron-donating ethyl group, an electron-donating methyl group, and a powerful electron-withdrawing nitro group on the indole (B1671886) scaffold creates a complex electronic landscape.
Computational studies on substituted indoles reveal that substituents significantly influence the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org For this compound, the alkyl groups at the C2 and C3 positions would be expected to raise the HOMO energy, while the nitro group at the C4 position would substantially lower the LUMO energy. This reduced HOMO-LUMO gap has implications for the molecule's color and reactivity.
The charge distribution within this compound is highly polarized, a feature that dictates its reactivity. The nitro group at the C4 position acts as a strong electron-withdrawing group, significantly decreasing the electron density in the benzene (B151609) portion of the indole ring. This effect makes the indole core electron-deficient and influences its behavior in chemical reactions.
The reactivity of nitroindoles is often characterized by their electrophilic nature, making them susceptible to attack by electron-rich species. researchgate.net Computational models can predict sites of electrophilic and nucleophilic attack by calculating the electrostatic potential (ESP) mapped onto the electron density surface. For this molecule, the area around the nitro group would exhibit a strong positive potential, indicating a site prone to nucleophilic attack, while the pyrrole (B145914) ring, despite the withdrawing effects, would remain the center of nucleophilicity for electrophilic substitution, albeit deactivated. The transition states for reactions involving the nitro group are influenced by its ability to stabilize negative charge. unl.edu
Table 1: Predicted Effects of Substituents on the Electronic Properties and Reactivity of the Indole Ring
| Substituent Group | Position | Electronic Effect | Predicted Impact on Reactivity |
| Ethyl | C2 | Electron-donating (inductive) | Increases nucleophilicity of the pyrrole ring |
| Methyl | C3 | Electron-donating (inductive) | Increases nucleophilicity of the pyrrole ring |
| Nitro | C4 | Electron-withdrawing (resonance & inductive) | Decreases overall electron density, activates the ring for nucleophilic attack, deactivates for electrophilic attack |
The indole ring system is aromatic, adhering to Hückel's rule with a total of 10 π-electrons in a cyclic, planar, and fully conjugated system. quora.comlibretexts.org The benzene ring contributes six π-electrons, while the pyrrole ring contributes four, including the lone pair from the nitrogen atom. libretexts.orgusp.org This aromaticity is the source of indole's thermodynamic stability.
Conformational Analysis and Potential Energy Surfaces of this compound
The conformational flexibility of this compound primarily arises from the rotation of the C2-ethyl group. Conformational analysis using computational methods involves mapping the potential energy surface (PES) by systematically rotating the dihedral angle of the ethyl substituent relative to the indole plane. researchgate.netresearchgate.net These calculations identify the global minimum energy conformation (the most stable arrangement) and other local minima, as well as the rotational energy barriers between them.
The most stable conformer would likely feature a staggered arrangement of the ethyl group to minimize steric hindrance with the adjacent C3-methyl group and the N1-hydrogen atom of the indole ring. Understanding the preferred conformation is crucial as it influences the molecule's packing in a crystal lattice and its interaction with other molecules.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful and widely used computational tool for investigating the mechanisms of organic reactions. mdpi.com For this compound, DFT studies can elucidate the pathways of key transformations, such as further electrophilic substitution, reduction of the nitro group, or dearomatization reactions. researchgate.net These studies involve locating the structures of reactants, intermediates, transition states (TS), and products along a proposed reaction coordinate. nih.govnih.gov
For instance, in the context of indole nitration, DFT calculations have been used to model the reaction pathway, showing the formation of a transition state as the nitrating agent approaches the electron-rich indole ring. nih.govrsc.orgresearchgate.net Similar studies on the target molecule would reveal how the existing substituents influence the regioselectivity and feasibility of subsequent reactions.
A key outcome of DFT studies on reaction mechanisms is the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to proceed. rsc.org By comparing the activation energies of competing pathways, chemists can predict the most likely reaction outcome.
For a transformation of this compound, such as the reduction of the nitro group, DFT calculations would map the potential energy surface from the reactant to the product. This would involve identifying one or more transition states and any intermediates. The calculated energy difference between the reactant and the highest-energy transition state provides the activation energy, offering a quantitative measure of the reaction's kinetic feasibility. rsc.orgresearchgate.net
Table 2: Representative Data from a Hypothetical DFT Study on a Key Transformation
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound + Reagent | 0.0 |
| TS1 | First Transition State | +25.4 |
| Intermediate | Reaction Intermediate | +5.2 |
| TS2 | Second Transition State | +15.8 |
| Product | Final Product | -10.7 |
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is an invaluable aid in the interpretation of experimental spectra. Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters for molecules like this compound. nih.govacs.org
Calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared with experimental data, can confirm the proposed structure. Similarly, calculations of vibrational frequencies can be used to assign the peaks in experimental Infrared (IR) and Raman spectra. The predicted electronic transitions, calculated using Time-Dependent DFT (TD-DFT), can help interpret UV-Visible spectra and understand the effect of substitution on the chromophore. chemrxiv.orgnih.gov
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict NMR parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. nih.gov
While specific calculated NMR data for this compound have not been reported, studies on related nitro-substituted N-alkylanilines and various indole derivatives demonstrate the utility of this approach. nih.govrsc.org For instance, the chemical shifts of protons and carbons are highly sensitive to the electronic environment, which is significantly influenced by the electron-withdrawing nitro group and the alkyl substituents on the indole ring.
Illustrative Calculated NMR Data for a Related Compound
To illustrate the type of data obtained from such calculations, the following table presents experimental NMR data for 3-(2-Nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole, a related nitroindole derivative. researchgate.net Computational predictions would aim to reproduce these experimental values.
| Atom | Experimental Chemical Shift (ppm) researchgate.net |
| N-H | 8.16 |
| Aromatic-H | 7.54 - 7.14 |
| CH (phenylethyl) | 5.35 |
| CH2 (nitroethyl) | 5.25 - 5.11 |
| CH3 (tolyl) | 2.45 |
This table is for illustrative purposes and does not represent data for this compound.
Theoretical calculations would involve optimizing the geometry of this compound using a functional like B3LYP with a suitable basis set, followed by a GIAO-DFT calculation to predict the ¹H and ¹³C chemical shifts. The predicted values would then be compared to experimental data, if available, to validate the computational model.
Computational Vibrational Frequencies and Intensities
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective in predicting vibrational frequencies and their corresponding intensities. These theoretical spectra can aid in the assignment of experimental bands to specific vibrational modes.
For this compound, one would expect characteristic vibrational modes associated with the N-H stretch, C-H stretches of the aromatic and alkyl groups, and the symmetric and asymmetric stretches of the nitro (NO₂) group. Studies on related molecules like 2-methyl-3-nitrophenyl isocyanate have shown that DFT calculations can accurately predict these frequencies. nih.gov For example, the asymmetric and symmetric stretching modes of the nitro group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Illustrative Calculated Vibrational Data
The table below shows experimental IR data for a similar compound, 3-(2-Nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole, which highlights the expected regions for key vibrational modes. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) researchgate.net |
| N-H Stretch | 3422 |
| Aromatic C-H Stretch | 3051 |
| Aliphatic C-H Stretch | 2925 |
| NO₂ Asymmetric Stretch | 1545 |
| C=C Aromatic Stretch | 1489, 1453 |
| NO₂ Symmetric Stretch | 1364 |
This table is for illustrative purposes and does not represent data for this compound.
A computational analysis would provide a full list of calculated frequencies and their corresponding IR and Raman intensities, facilitating a detailed interpretation of the experimental vibrational spectrum of this compound.
Electronic Absorption and Emission Spectra Predictions
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, the electronic spectrum is expected to be dominated by π→π* transitions within the indole ring system, which will be significantly influenced by the nitro group. The nitro group, being a strong chromophore, is likely to cause a red-shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted 2-ethyl-3-methyl-1H-indole.
While specific TD-DFT calculations for this compound are not documented in the searched literature, the methodology is well-established for predicting the electronic spectra of organic molecules, including other nitro-containing aromatic compounds. nih.gov The calculations can also provide insights into the nature of the electronic transitions by analyzing the molecular orbitals involved.
Molecular Dynamics Simulations (if applicable for non-biological interactions)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often applied to biological systems, MD simulations can also be valuable for investigating non-biological interactions, such as the behavior of molecules in different solvents, in the solid state, or their interactions with surfaces.
For this compound, MD simulations could be employed to study its aggregation behavior in solution or to understand its crystal packing by simulating the solid state. These simulations rely on a force field, which is a set of parameters that defines the potential energy of the system. The choice of an appropriate force field is crucial for the accuracy of the simulations. Although no specific MD studies on the non-biological interactions of this compound were found, this computational technique remains a viable option for exploring its condensed-phase properties.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to a specific property of interest. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.
For a molecule like this compound, QSPR studies could be developed to predict various physicochemical properties, such as solubility, boiling point, or even properties related to its performance as an energetic material, given the presence of the nitro group. Recent QSPR studies on nitro compounds have focused on predicting their impact sensitivity. nih.govnist.gov These models use a variety of molecular descriptors, including constitutional, topological, and quantum-chemical descriptors, to build a predictive model.
A reliable QSPR model must be statistically robust and validated using both internal and external sets of data. nih.gov While no QSPR studies specifically including this compound were identified, the principles of QSPR could be readily applied to this molecule as part of a larger dataset of nitroindole derivatives to predict a wide range of properties.
**advanced Material Science and Supramolecular Applications of 2 Ethyl 3 Methyl 4 Nitro 1h Indole**
Incorporation of 2-ethyl-3-methyl-4-nitro-1H-indole into Polymer Architectures
The incorporation of functional monomers into polymer chains is a fundamental strategy for creating materials with tailored properties. Indole (B1671886) and its derivatives are known to undergo electropolymerization to form conducting polymers. researchgate.net Research on the synthesis of poly(2-ethyl-3-methyl-1H-indole) has demonstrated that this specific substituted indole can be polymerized. researchgate.net
The presence of a nitro group, a strong deactivating group, on the aromatic ring is expected to significantly influence the polymerization process. Studies on the electropolymerization of other nitro-substituted indoles have shown that the position of the nitro group has a critical effect on the resulting polymer's properties and performance. researchgate.net For this compound, the nitro group at the C4 position would likely increase the oxidation potential of the monomer compared to its non-nitrated counterpart, making polymerization more challenging. However, if polymerization is achieved, the nitro group would be retained as a functional pendant group on the polymer backbone.
These pendant nitro groups could impart new functionalities to the resulting polymer, such as:
Enhanced Charge-Transfer Properties: The strong electron-withdrawing nature of the nitro group can facilitate intra- and inter-chain charge-transfer interactions, potentially modifying the polymer's conductivity and optical properties.
Sites for Post-Polymerization Modification: The nitro group can be chemically reduced to an amino group, providing a reactive site for further functionalization of the polymer.
Improved Solubility and Processing: The polar nitro group might alter the solubility of the polymer in various solvents, aiding in its processing and film formation.
Research on the electropolymerization of positional isomers of nitroindoles indicates that the resulting polymers can exhibit good redox activity and structural stability, suggesting that a polymer derived from this compound could be a candidate for applications in energy storage or electrochromic devices. researchgate.net
| Substituent/Feature | Compound Analogy | Expected Effect on Polymerization and Polymer Properties | Reference |
|---|---|---|---|
| 2-ethyl, 3-methyl groups | 2-ethyl-3-methyl-1H-indole | Steric hindrance might affect polymerization rate and polymer chain length. Provides solubility and processability to the final polymer. | researchgate.net |
| 4-nitro group | Nitro-substituted indoles | Increases the oxidation potential of the monomer. Imparts functionality (e.g., charge-transfer characteristics, sites for modification) to the polymer. | researchgate.net |
| Indole N-H | General Indoles | Participates in polymerization and provides a site for hydrogen bonding in the resulting polymer, influencing chain packing and morphology. | nih.gov |
Role in Supramolecular Self-Assembly and Non-Covalent Interactions
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The structure of this compound is well-suited for participating in several types of non-covalent interactions that drive self-assembly.
Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. This interaction is crucial for the structure and function of many biological systems containing tryptophan and has been shown to be vital for the organization of synthetic ion channels. nih.gov In the solid state or in concentrated solutions, the N-H group of this compound can form hydrogen bonds with the nitro group of an adjacent molecule, leading to the formation of chains or more complex networks.
π-π Stacking: The electron-rich indole ring can engage in π-π stacking interactions with other aromatic systems. The presence of the electron-withdrawing nitro group creates a polarized π-system, which can lead to strong, offset stacking arrangements with other indole molecules or different aromatic co-formers.
The interplay of these forces can guide the self-assembly of the molecule into well-defined architectures like liquid crystals or organogels. Furthermore, its ability to bind to other molecules through these non-covalent interactions is relevant. For instance, nitroindole scaffolds have been investigated as ligands that bind to G-quadruplex DNA, where hydrogen bonding and electrostatic interactions play a key role. nih.gov
Potential in Optoelectronic or Photonic Materials
Molecules with strong intramolecular charge transfer (ICT) characteristics are the cornerstone of many advanced optical materials. The structure of this compound features an electron-donating indole moiety (the donor, D) connected to an electron-withdrawing nitro group (the acceptor, A), forming a D-A system.
Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily located on the indole ring, to the lowest unoccupied molecular orbital (LUMO), which is expected to be centered on the nitro group. This ICT process leads to a highly polar excited state and is responsible for several important photophysical phenomena:
Solvatochromism: The emission wavelength of such compounds is often highly sensitive to the polarity of the solvent. A red-shift (shift to longer wavelengths) in the fluorescence spectrum is typically observed as solvent polarity increases, due to the stabilization of the polar excited state. rsc.org
Nonlinear Optical (NLO) Properties: The significant change in dipole moment between the ground and excited states is a key requirement for second-order NLO activity. Materials with high NLO response are essential for applications in telecommunications, optical computing, and photonics. Studies on other D-A substituted indoles have shown that a nitro group acceptor leads to a substantial increase in the first hyperpolarizability (β), a measure of NLO activity. rsc.org While often considered a fluorescence quencher, the nitro group can be part of highly emissive chromophores, particularly when ICT is efficient. researchgate.net
The alkyl groups at the 2- and 3-positions can help to improve the material's processability and solubility without significantly altering the core electronic properties, making this compound a promising candidate for the development of new optoelectronic materials.
| Property | Relevant Structural Feature | Predicted Behavior for this compound | Reference |
|---|---|---|---|
| Absorption | Indole-π-Nitro System | ICT band in the UV-Vis spectrum. | rsc.org |
| Fluorescence | D-A Architecture | Potential for fluorescence, likely with a large Stokes shift and strong solvatochromic effects. | rsc.orgresearchgate.net |
| Nonlinear Optical (NLO) Response | Strong ICT Character | Expected to exhibit a significant first hyperpolarizability (β), making it a candidate for NLO materials. | rsc.org |
Design of Chemo-Sensors Based on this compound
Chemo-sensors are molecules designed to signal the presence of a specific chemical species through a measurable change, such as color or fluorescence. The indole scaffold is a common component in sensor design. mdpi.comacs.org this compound could be utilized in sensor design in two primary ways.
Firstly, the molecule itself could be the target for detection. Nitroaromatic compounds are important analytes, and fluorescent polymers are often used to detect them via a fluorescence quenching mechanism. mdpi.com
Secondly, and more relevant to its design, the molecule can act as the sensor. The indole N-H group provides a hydrogen-bonding site capable of acting as a receptor for anionic species. The binding of an anion, such as fluoride (B91410) (F⁻), to the N-H group would increase the electron-donating ability of the indole ring, enhancing the ICT to the nitro group. acs.org This enhanced ICT would cause a significant change in the electronic structure, leading to a visible color change (chromogenic sensing) or a shift in the fluorescence emission (fluorogenic sensing). The sensing mechanism is purely chemical, relying on the host-guest interaction between the indole N-H and the target anion.
The electron-withdrawing nitro group is crucial in this design, as it creates the ICT transition that is perturbed upon analyte binding. Without the nitro group, the electronic change upon binding would be much less pronounced. Therefore, the combination of the indole N-H receptor and the 4-nitro reporter group within the same molecule forms the basis of a potential chemical sensor. acs.org
**future Directions and Emerging Research Avenues for 2 Ethyl 3 Methyl 4 Nitro 1h Indole**
Exploration of Unconventional Synthetic Routes and Catalytic Systems
The synthesis of polysubstituted nitroindoles is a persistent challenge, often requiring harsh conditions or yielding mixtures of isomers. nih.gov Future research on 2-ethyl-3-methyl-4-nitro-1H-indole will necessitate moving beyond traditional methods like the Fischer indole (B1671886) synthesis, which, although robust, has its limitations. researchgate.netnumberanalytics.com
Unconventional approaches could provide more efficient and regioselective pathways. For instance, metal-free nitration techniques that operate under non-acidic conditions are highly desirable to avoid potential side reactions and improve the environmental profile of the synthesis. nih.govrsc.org A recently developed method using trifluoroacetyl nitrate (B79036) generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride (B1165640) has shown promise for the regioselective nitration of various indoles. nih.gov While this method has been primarily demonstrated for C3 nitration, its adaptation for C4 nitration of a pre-substituted indole represents a compelling research direction. The presence of substituents at the C2 and C3 positions, as in the target molecule, is known to influence the outcome of such reactions significantly. nih.gov
Palladium-catalyzed reductive cyclization of substituted β-nitrostyrenes or 2-nitrostyrenes offers another modern avenue. mdpi.comorgsyn.org These methods often employ a CO surrogate and can proceed under mild conditions, providing access to complex indole skeletons. mdpi.com The synthesis of this compound via such a route would likely start from a correspondingly substituted o-nitrotoluene derivative, which would be elaborated into a suitable cyclization precursor.
Green chemistry techniques, such as microwave-assisted synthesis or the use of reusable catalysts, are also poised to play a significant role. scispace.com These technologies can accelerate reaction times, improve yields, and reduce waste, aligning with the goals of sustainable chemical manufacturing. researchgate.netscispace.com
| Synthetic Strategy | Potential Precursors | Key Features | Relevant Studies |
| Modified Reissert Synthesis | 2-methyl-3-nitroaniline, pentan-3-one | Builds the pyrrole (B145914) ring onto a pre-nitrated benzene (B151609) derivative. | orgsyn.org |
| Fischer Indole Synthesis | 4-nitrophenylhydrazine, 3-methyl-2-pentanone | Classical method, regioselectivity can be a challenge. | numberanalytics.com |
| Palladium-Catalyzed Cyclization | Methyl 2-(1-nitroprop-1-en-2-yl)-3-nitrobenzoate | Modern method using CO surrogates for reductive cyclization. | mdpi.comorgsyn.org |
| Metal-Free Nitration | 2-ethyl-3-methyl-1H-indole | Unconventional, environmentally benign nitration of the pre-formed indole. | nih.govrsc.org |
Discovery of Novel Reactivity Patterns and Chemical Transformations
The reactivity of this compound is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing nitro group on the benzene ring. This electronic push-pull system is expected to endow the molecule with unique chemical properties. While the electrophilic character of 3-nitroindoles has been extensively studied, the behavior of 4-nitroindoles is less explored but equally promising. rsc.org
The nitro group at the C4 position strongly deactivates the benzene ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). This opens up possibilities for introducing a range of nucleophiles at the C5 or C7 positions, depending on the reaction conditions.
Key areas for future investigation include:
Reduction of the Nitro Group: The conversion of the nitro group to an amine is a pivotal transformation, as it would yield 4-amino-2-ethyl-3-methyl-1H-indole, a versatile intermediate for constructing more complex heterocyclic systems or for use as a scaffold in drug discovery. nih.gov Catalytic hydrogenation using systems like Pd/C is a standard method for this conversion. nih.gov
Dearomatization Reactions: 3-Nitroindoles have been shown to be excellent substrates for dearomatization processes, enabling the synthesis of diverse indolines. rsc.org Investigating whether this compound can undergo similar dearomative functionalizations would be a novel research avenue, potentially leading to spirocyclic or fused-ring systems.
Reactions at the N1 Position: The indole N-H can be deprotonated to act as a nucleophile, allowing for N-alkylation or N-arylation. Given the electronic nature of the 4-nitroindole (B16737) system, the acidity and nucleophilicity of the N-H bond would be an interesting parameter to study and exploit. mdpi.com
| Reaction Type | Potential Product(s) | Significance | Relevant Studies |
| Nitro Group Reduction | 4-Amino-2-ethyl-3-methyl-1H-indole | Access to key building blocks for pharmaceuticals. | nih.gov |
| Nucleophilic Aromatic Substitution | 5- or 7-substituted-2-ethyl-3-methyl-4-nitro-1H-indoles | Functionalization of the benzene ring. | rsc.org |
| N-H Functionalization | N-Alkyl/Aryl-2-ethyl-3-methyl-4-nitro-1H-indoles | Modulation of properties and further diversification. | mdpi.com |
| Cycloaddition/Dearomatization | Novel polycyclic or spirocyclic indolines | Construction of complex 3D scaffolds. | rsc.orgresearchgate.net |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. For a novel compound like this compound, in silico studies can provide crucial insights that guide synthetic efforts and experimental design, saving significant time and resources. technologynetworks.com
A combined approach using Density Functional Theory (DFT) calculations and UV-photoelectron spectroscopy (UV-PES) has been effectively used to analyze the electronic structure of indole and its isosteres. nih.gov Applying these methods to this compound would elucidate its fundamental electronic properties.
Key computational investigations would include:
Electronic Structure Analysis: Calculation of HOMO and LUMO energy levels to predict the molecule's reactivity in cycloaddition reactions and its behavior as an electron donor or acceptor. nih.govfrontiersin.org
Reaction Pathway Modeling: Simulating potential synthetic routes and chemical transformations to predict transition state energies, reaction barriers, and product regioselectivity. frontiersin.org This would be particularly valuable for optimizing unconventional synthetic methods.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization and identification of the compound and its reaction products. researchgate.net
Pharmacophore and QSAR Modeling: If the molecule is explored for biological activity, 3D-pharmacophore and Quantitative Structure-Activity Relationship (QSAR) studies can help validate experimental data and guide the design of more potent derivatives. fao.orgrsc.org
| Computational Method | Parameter/Property to Investigate | Purpose | Relevant Studies |
| Density Functional Theory (DFT) | HOMO/LUMO Energies, Electrostatic Potential | Predict reactivity, regioselectivity, and electronic behavior. | nih.govresearchgate.netsemanticscholar.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectrum (λmax) | Predict spectroscopic properties and aid in characterization. | nih.gov |
| Transition State Searching | Reaction Energy Barriers (ΔE) | Elucidate reaction mechanisms and predict feasibility. | frontiersin.org |
| QSAR/Pharmacophore Modeling | Biological Activity Prediction | Guide lead optimization in drug discovery programs. | fao.orgrsc.org |
Integration into Next-Generation Chemical Technologies and Methodologies
The unique structure of this compound makes it an ideal candidate for exploration using next-generation chemical technologies. These methodologies aim to make chemical synthesis more efficient, sustainable, and automated.
Flow Chemistry: Continuous flow reactors offer enhanced safety and control over highly exothermic or hazardous reactions, such as nitration. Performing the synthesis of the target molecule in a flow system could allow for precise control of temperature and reaction time, minimizing the formation of byproducts and improving safety.
Automated Synthesis: The use of automated synthesis platforms could enable the rapid generation of a library of derivatives based on the this compound scaffold. This high-throughput approach is invaluable for screening for biological activity or material properties.
Catalyst Innovation: The development of novel catalytic systems, such as recyclable nanoparticle catalysts or environmentally benign organocatalysts, could be applied to the synthesis and functionalization of this nitroindole. fao.org For example, replacing precious metal catalysts like palladium with more abundant and cheaper alternatives like zinc is a key goal in sustainable chemistry. technologynetworks.com
Machine Learning in Synthesis Planning: Integrating computational models with machine learning algorithms can help predict unforeseen reaction pathways and suggest optimal conditions for the synthesis of complex targets like this compound. technologynetworks.com
Addressing Specific Challenges in Nitroindole Chemistry Through the Lens of this compound
The specific structure of this compound serves as an excellent case study for addressing several long-standing challenges in the broader field of nitroindole chemistry.
Regiocontrol in Electrophilic Substitution: A primary challenge is achieving selective nitration. Synthesizing the 4-nitro isomer in the presence of a substituted pyrrole ring requires careful selection of nitrating agents and conditions to avoid competing reactions at other positions. The synthesis of 4-nitroindole itself often involves multi-step sequences starting from pre-functionalized anilines, such as in the Reissert indole synthesis, which highlights the difficulty of direct C4 nitration. orgsyn.org Exploring direct nitration on the 2-ethyl-3-methyl-1H-indole substrate would provide valuable data on how existing substituents direct incoming electrophiles.
Functional Group Compatibility: Developing synthetic methods that tolerate the sensitive nitro group while allowing for transformations elsewhere in the molecule is crucial. Many standard organometallic reactions or reductive conditions can be incompatible with nitroarenes. Research focused on the selective functionalization of this compound would contribute to a broader toolbox of nitro-tolerant chemical reactions.
By tackling these challenges in the context of this specific, well-defined molecule, researchers can develop more general and powerful strategies applicable to the synthesis and manipulation of a wide range of complex nitroindoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
